molecular formula C6H12FNOS B14351854 [(tert-Butylsulfanyl)methyl]carbamyl fluoride CAS No. 90293-58-6

[(tert-Butylsulfanyl)methyl]carbamyl fluoride

Cat. No.: B14351854
CAS No.: 90293-58-6
M. Wt: 165.23 g/mol
InChI Key: CFKMNKLIQIFULC-UHFFFAOYSA-N
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Description

[(tert-Butylsulfanyl)methyl]carbamyl fluoride is an organic compound that features a tert-butylsulfanyl group attached to a methylcarbamyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(tert-Butylsulfanyl)methyl]carbamyl fluoride typically involves the reaction of tert-butylthiol with a suitable carbamyl fluoride precursor. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbamyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(tert-Butylsulfanyl)methyl]carbamyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamyl fluoride group can be reduced to form amines.

    Substitution: The fluoride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamyl derivatives.

Scientific Research Applications

[(tert-Butylsulfanyl)methyl]carbamyl fluoride has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(tert-Butylsulfanyl)methyl]carbamyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action often include the formation of covalent bonds with nucleophilic residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.

    tert-Butylthiol: Contains the sulfanyl group but lacks the carbamyl fluoride moiety.

    tert-Butyllithium: An organolithium compound with different reactivity and applications.

Uniqueness

[(tert-Butylsulfanyl)methyl]carbamyl fluoride is unique due to the presence of both the tert-butylsulfanyl and carbamyl fluoride groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

90293-58-6

Molecular Formula

C6H12FNOS

Molecular Weight

165.23 g/mol

IUPAC Name

N-(tert-butylsulfanylmethyl)carbamoyl fluoride

InChI

InChI=1S/C6H12FNOS/c1-6(2,3)10-4-8-5(7)9/h4H2,1-3H3,(H,8,9)

InChI Key

CFKMNKLIQIFULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCNC(=O)F

Origin of Product

United States

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